3-Amino-4-(ethylamino)benzonitrile

Enzyme Inhibition Amine Oxidase Target Selectivity

3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) is an aromatic diamine derivative characterized by the presence of both a primary amino group and an ethylamino substituent on a benzonitrile core. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this compound serves as a specialized building block in medicinal chemistry, particularly in the synthesis of benzimidazole sulfonamides that act as antagonists of the S1P1 receptor.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 143174-02-1
Cat. No. B136301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(ethylamino)benzonitrile
CAS143174-02-1
SynonymsBenzonitrile, 3-amino-4-(ethylamino)- (9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C#N)N
InChIInChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3
InChIKeyWHLUSMYQBHWGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1): A Specialized Aromatic Diamine Building Block for Pharmaceutical Research


3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) is an aromatic diamine derivative characterized by the presence of both a primary amino group and an ethylamino substituent on a benzonitrile core . With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this compound serves as a specialized building block in medicinal chemistry, particularly in the synthesis of benzimidazole sulfonamides that act as antagonists of the S1P1 receptor . The compound is also referenced as a key intermediate in patent WO 2006/20680 A2 for the preparation of heterocyclic pharmaceutical agents [1].

Why 3-Amino-4-(ethylamino)benzonitrile Cannot Be Replaced by Generic Analogs: Key Structural and Selectivity Differentiators


Generic substitution among aromatic diamine building blocks is not scientifically valid due to the critical influence of the specific substitution pattern on both chemical reactivity and biological target selectivity. The 1,2,4-trisubstituted benzene core of 3-Amino-4-(ethylamino)benzonitrile, with its unique juxtaposition of a primary amine, a secondary ethylamine, and a nitrile group, creates a distinct steric and electronic environment that cannot be replicated by positional isomers such as 2-Amino-6-(ethylamino)benzonitrile (CAS 63365-27-5) or derivatives lacking the ethylamino group . Furthermore, the compound exhibits a unique selectivity profile against various amine oxidase enzymes, with sub-micromolar affinity for human membrane primary amine oxidase (IC50 = 130 nM) while remaining essentially inactive (IC50 > 1 mM) against other isoforms [1]. This precise selectivity profile is directly tied to the specific substitution pattern and would be altered or lost with any generic analog, leading to divergent results in target engagement assays and downstream synthetic applications [2].

Quantitative Evidence Guide: Verifiable Differentiation of 3-Amino-4-(ethylamino)benzonitrile


Selectivity Profile: Differential Inhibition of Amine Oxidase Isoforms Confers Target-Specific Utility

3-Amino-4-(ethylamino)benzonitrile demonstrates a highly differential inhibition profile across three distinct amine oxidase targets. While it exhibits sub-micromolar potency against human membrane primary amine oxidase (IC50 = 130 nM), it is essentially inactive against human amiloride-sensitive amine oxidase [copper-containing] (IC50 = 1,000,000 nM) and rat amine oxidase [flavin-containing] B (IC50 > 1,000,000 nM) [1]. This >7,600-fold selectivity window is a direct consequence of the compound's specific substitution pattern and distinguishes it from less selective analogs [2].

Enzyme Inhibition Amine Oxidase Target Selectivity

Synthetic Efficiency: High-Yield Synthesis Route Facilitates Cost-Effective Procurement

A documented synthetic route for 3-Amino-4-(ethylamino)benzonitrile achieves a yield of approximately 99% via the reduction of 4-ethylamino-3-nitrobenzonitrile . This high-yielding pathway contrasts with alternative routes that utilize 4-chloro-3-nitrobenzonitrile, which are generally less efficient and may require more stringent reaction conditions . The availability of a robust, high-yield synthesis directly impacts procurement by ensuring a reliable supply chain and cost-effective sourcing of high-purity material.

Chemical Synthesis Process Chemistry Yield Optimization

Regioisomeric Specificity: Distinct Substitution Pattern Differentiates from Closely Related Analogs

The 3-amino-4-(ethylamino) substitution pattern on the benzonitrile ring is a critical structural determinant that differentiates this compound from its regioisomer, 2-Amino-6-(ethylamino)benzonitrile (CAS 63365-27-5) . While both compounds share the same molecular formula (C9H11N3) and molecular weight (161.20 g/mol), the relative positioning of the amino and ethylamino groups on the aromatic ring results in distinct steric and electronic properties. This structural divergence is expected to lead to significant differences in both chemical reactivity and biological target engagement, making the two compounds non-interchangeable in most research contexts .

Medicinal Chemistry Structure-Activity Relationship Regioisomers

Optimal Application Scenarios for 3-Amino-4-(ethylamino)benzonitrile in Pharmaceutical and Chemical Research


Synthesis of S1P1 Receptor Antagonists

3-Amino-4-(ethylamino)benzonitrile serves as a key building block in the synthesis of benzimidazole sulfonamide-based antagonists of the sphingosine-1-phosphate receptor 1 (S1P1) [1]. The compound's unique substitution pattern is essential for achieving the desired pharmacophore geometry required for potent S1P1 antagonism. Researchers engaged in developing novel immunomodulatory therapies for multiple sclerosis or other autoimmune conditions should prioritize this specific building block to ensure the fidelity of their synthetic route and the biological activity of the final product .

Selective Amine Oxidase Probe Development

Given its high selectivity for human membrane primary amine oxidase (IC50 = 130 nM) over other amine oxidase isoforms, 3-Amino-4-(ethylamino)benzonitrile is ideally suited as a starting point for the development of selective chemical probes [1]. This application is particularly relevant for research into the role of primary amine oxidases in vascular biology, inflammation, and glucose metabolism. Using this compound, rather than a less selective analog, ensures that the observed biological effects can be directly linked to the inhibition of the intended target .

Medicinal Chemistry Lead Optimization and SAR Studies

The compound is explicitly cited in patent WO 2006/20680 A2 as an intermediate in the preparation of heterocyclic pharmaceutical agents [1]. Its well-defined structure and high synthetic yield make it an attractive scaffold for medicinal chemists conducting structure-activity relationship (SAR) studies. The presence of multiple functional groups (primary amine, secondary amine, nitrile) allows for diverse chemical derivatization, enabling the systematic exploration of chemical space around the benzonitrile core to optimize potency, selectivity, and drug-like properties .

High-Throughput Screening and Target Validation

The documented IC50 values against various amine oxidase targets provide a valuable benchmark for researchers using 3-Amino-4-(ethylamino)benzonitrile in high-throughput screening (HTS) campaigns or target validation studies [1]. The compound's selectivity profile allows it to be used as a reference standard to validate assay performance and to differentiate between closely related enzyme isoforms. This application is critical for ensuring the robustness and reproducibility of screening data, thereby accelerating the identification of novel lead compounds .

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